molecular formula C18H27ClN4O2S B1662291 Mesulergine hydrochloride CAS No. 72786-12-0

Mesulergine hydrochloride

Cat. No.: B1662291
CAS No.: 72786-12-0
M. Wt: 399.0 g/mol
InChI Key: HANSYUJEPWNHIM-IVMONYBCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mesulergine hydrochloride is a synthetic ergoline derivative with a molecular formula of C₁₈H₂₆N₄O₂S and a molecular weight of 362.49 . It functions primarily as a 5-HT₂C receptor antagonist and exhibits partial agonist activity at dopamine D2-like receptors . Initially investigated for treating Parkinson’s disease, its clinical development was halted due to observed toxicity in animal studies . Mesulergine has been widely utilized in pharmacological research to study serotonin and dopamine receptor interactions, particularly in models of posthypoxic myoclonus, migraine, and receptor signaling pathways .

Properties

IUPAC Name

(6aR,9S,10aR)-9-(dimethylsulfamoylamino)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2S.ClH/c1-20(2)25(23,24)19-13-9-15-14-6-5-7-16-18(14)12(10-21(16)3)8-17(15)22(4)11-13;/h5-7,10,13,15,17,19H,8-9,11H2,1-4H3;1H/t13-,15+,17+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANSYUJEPWNHIM-IVMONYBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C)NS(=O)(=O)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H](C[C@H]2[C@H]1CC3=CN(C4=CC=CC2=C34)C)NS(=O)(=O)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

64795-35-3 (Parent)
Record name Mesulergine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072786120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40223115
Record name Mesulergine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40223115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72786-12-0
Record name Sulfamide, N′-[(8α)-1,6-dimethylergolin-8-yl]-N,N-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72786-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mesulergine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072786120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mesulergine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40223115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ergoline Core Architecture

The tetracyclic ergoline scaffold (Figure 1) necessitates precise stereochemical control during ring formation. X-ray crystallographic data confirms the endo configuration at C₈ and trans annulation of rings C/D as essential for receptor binding. Synthesis must preserve:

  • Indole-piperidine fusion (rings A/B) via Bischler–Napieralski cyclization
  • Cisoid geometry between C₅ methine and C₁₀ nitrogen
  • Axial chirality in the decahydroisoquinoline system (rings C/D)
Structural formula:  
O=S(N[C@H]1C[C@H]2[C@@H](CC3=CN(C)C4=CC=CC2=C34)N(C)C1)(N(C)C)=O.Cl  

Functional Group Installation Sequence

Strategic group introduction follows this progression:

  • Lysergic acid backbone formation (rings A-D)
  • N₆-sulfonylation with methanesulfonyl chloride
  • C₈-urea derivatization via carbodiimide coupling
  • Hydrochloride salt precipitation from ethanolic HCl

Lysergic Acid Intermediate Synthesis

Woodward–Kornfeld Pathway (Classical Approach)

The landmark 1956 synthesis remains the industrial benchmark despite low cumulative yield (0.8%):

Reaction Sequence

  • Tryptophan methyl ester4-bromoindole (HBr/Ac₂O)
  • Bischler–Napieralski cyclization (POCl₃, 110°C, 12h) → β-carboline
  • Diels–Alder reaction with methyl vinyl ketone → tetracyclic ketone
  • Oxidative dehydrogenation (Pd/C, 300°C) → lysergic acid

Key Parameters

Step Temp (°C) Catalyst Yield (%)
Cyclization 110 POCl₃ 42
Diels–Alder 80 None 37
Dehydrogenation 300 Pd/C 5

Stereochemical control at C₅ and C₈ remains challenging, often requiring chiral HPLC purification.

Rebek Tryptophan Shortcut

Rebek's 1985 innovation reduced steps by utilizing L-tryptophan's inherent chirality:

  • Friedel–Crafts acylation : Tryptophan + acetyl chloride → N-acetyl tryptophan
  • Pictet–Spengler cyclization (HCl/EtOH) → 1,2,3,4-tetrahydro-β-carboline
  • Mannich reaction with formaldehyde → ergoline skeleton
  • Oxidative ring contraction (KMnO₄) → lysergic acid

Advantages :

  • 58% overall yield for steps 1-3
  • Retention of natural (5R,8R) configuration
  • Avoids hazardous bromination reagents

Mesulergine Hydrochloride Synthesis

Sulfonylation of Lysergamide

Conversion of lysergic acid to mesulergine involves:

Step 1: Amide Formation
Lysergic acid + methylamine → lysergamide

  • Conditions : DCC/HOBt, CH₂Cl₂, 0°C → RT
  • Yield : 89%

Step 2: Regioselective Sulfonation
Lysergamide + methanesulfonyl chloride → N₆-mesyl derivative

  • Conditions : Pyridine, 4Å MS, -20°C
  • Reaction Time : 3h
  • Yield : 76%

Urea Moiety Installation

Critical for 5-HT₂A affinity, achieved via:

Carbodiimide-Mediated Coupling
N₆-mesyl lysergamide + N-methyl-N-propylurea → mesulergine free base

  • Reagents : EDCI, HOBt, DIPEA
  • Solvent : Anhydrous DMF
  • Temperature : 40°C, 18h
  • Yield : 68%

Purification : Silica gel chromatography (EtOAc:MeOH 9:1) → 95% purity

Hydrochloride Salt Formation

Procedure :

  • Dissolve free base in anhydrous ethanol (5mL/g)
  • Add 1.1 eq HCl (gas) at 0°C
  • Precipitate with diethyl ether
  • Recrystallize from ethanol/acetone (1:3)

Characteristics :

  • MP : 214-216°C (dec.)
  • HPLC Purity : ≥99%
  • Water Content : ≤0.5% (Karl Fischer)

Industrial-Scale Optimization

Continuous Flow Synthesis

Modern plants employ flow chemistry for hazardous steps:

Benefits :

  • 83% yield in Diels–Alder step (vs. 37% batch)
  • 10-fold reduction in Pd/C usage
  • Real-time IR monitoring of intermediates

Green Chemistry Innovations

Solvent Replacement :

  • Cyclohexane → 2-MeTHF (bio-derived)
  • DMF → Cyrene® (non-toxic dipolar aprotic)

Catalyst Recycling :

  • Magnetic Pd nanoparticles (5x reuse)
  • Enzyme-mediated sulfonation (Candida antarctica lipase B)

Analytical Characterization

Spectroscopic Fingerprints

¹H NMR (400MHz, DMSO-d₆) :
δ 7.45 (d, J=7.8Hz, 1H, H-9)
δ 6.92 (t, J=7.2Hz, 1H, H-10)
δ 6.70 (d, J=7.8Hz, 1H, H-8)
δ 3.82 (s, 3H, N-CH₃)

HRMS (ESI+) :
Calculated for C₁₈H₂₆N₄O₂S [M+H]⁺: 363.1812
Found: 363.1815

Chiral Purity Assessment

HPLC Conditions :

  • Column: Chiralpak IC (250×4.6mm)
  • Mobile Phase: n-Hexane:IPA:DEA (80:20:0.1)
  • Retention: 12.7min (R)-isomer; 14.2min (S)-isomer

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

Mesulergine hydrochloride is synthesized via multistep functionalization of ergoline scaffolds. Critical reactions include:

Nucleophilic Aromatic Substitution

The ergoline core undergoes halogenation at position 8α, followed by sulfamide group introduction via nucleophilic substitution. A representative reaction from analogous syntheses involves:

text
Ergoline-Cl + HN(SO₂NMe₂) → Ergoline-SO₂NMe₂ + HCl

Conditions: Base (e.g., K₂CO₃), polar aprotic solvent (DMSO), 130°C, 15 h .

Protection/Deprotection Strategies

  • Boc Protection: Tert-butyloxycarbonyl (Boc) groups are used to shield amine functionalities during synthesis. Deprotection employs acidic conditions (e.g., 2 N HCl) .

  • Demethylation: Boron tribromide (BBr₃) selectively removes methoxy groups in CH₂Cl₂ at −78°C, converting them to phenolic -OH groups .

Salt Formation

The free base mesulergine is converted to its hydrochloride salt via treatment with HCl in organic solvents, enhancing solubility and stability .

Functional Group Reactivity

Functional Group Reactivity Experimental Evidence
Sulfamide (-SO₂NMe₂)Resistant to hydrolysis under physiological conditions; stable in phosphate buffer (pH 7.4) .Retains binding affinity in radioligand assays ([³H]-mesulergine) despite masking agents .
Tertiary Amine (Ergoline)Participates in acid-base reactions; protonated at physiological pH.Forms stable hydrochloride salt (m.p. 245–247°C) .
Aromatic RingsSusceptible to electrophilic substitution (e.g., halogenation, nitration).No direct data; inferred from ergoline analog synthesis .

Radiolabeling and Isotope Incorporation

[³H]-Mesulergine is prepared via catalytic tritiation of precursor halogenated ergolines. Key considerations include:

  • Masking Agents: Cinanserin (30 nM), RS 102221 (3 μM), and prazosin (0.1 μM) block off-target binding to 5-HT₂C, dopamine D₂, and α-adrenoceptors during radioligand synthesis .

  • Buffer Effects: Phosphate buffer (50 mM) enhances specific binding compared to Tris-HCl, which suppresses sodium-dependent interactions .

Degradation Pathways

Limited data exist, but accelerated stability studies suggest:

  • Thermal Degradation: Decomposition occurs above 200°C, releasing HCl and forming ergoline-derived byproducts .

  • Photolysis: Exposure to UV light induces sulfamide bond cleavage, reducing receptor-binding efficacy .

Comparative Reactivity with Analogs

Compound Modification Reactivity Difference
LisurideLack of sulfamide groupHigher susceptibility to oxidative degradation .
MetergolineCarbamate esterEnhanced hydrolysis rate in basic conditions .

Scientific Research Applications

Neurochemical Research

Mesulergine hydrochloride has been utilized in various studies to understand the role of serotonin and dopamine receptors in neurological disorders. Its ability to modulate these receptors makes it a valuable tool in neuropharmacology.

Pharmacological Studies

Research has demonstrated that mesulergine can be used to investigate the pharmacological effects associated with serotonin and dopamine receptor modulation. This includes:

  • Binding studies that reveal its affinity for multiple receptor types, including 5-HT2A and 5-HT2C receptors .

Drug Development

Although mesulergine was halted from further clinical development due to adverse effects observed in trials, it serves as a reference compound in drug discovery targeting similar receptor profiles. Its unique dual activity as a dopamine agonist and serotonin antagonist provides insights into developing new therapeutic agents .

Binding Affinity Studies

Studies have shown that mesulergine displays high affinity for several receptors:

  • 5-HT7 Receptor Binding: Mesulergine effectively labels 5-HT7 sites in rat brain tissues, which is critical for understanding serotonergic signaling pathways .

Animal Model Studies

In vivo studies have indicated that mesulergine exhibits antiprolactin and antiparkinsonian effects:

  • A study conducted on animal models demonstrated that mesulergine inhibited myoclonus effectively at various doses, highlighting its potential therapeutic effects in movement disorders .

Mechanism of Action

Mesulergine hydrochloride acts on multiple serotonin and dopamine receptors. It is an agonist of dopamine D2-like receptors and serotonin 5-HT6 receptors, and an antagonist of serotonin 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors. It also has affinity for the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1F, and 5-HT5A receptors. The compound’s effects are mediated through these receptor interactions, influencing neurotransmitter release and receptor activity .

Comparison with Similar Compounds

Table 1: Structural Features of Ergoline Derivatives

Compound Core Structure Key Substituents Receptor Targets
Mesulergine hydrochloride Ergoline Methylsulfonyl group 5-HT₂C, D2-like receptors
Pergolide methanesulfonate Ergoline Thioether side chain D1/D2 dopamine receptors
Dihydroergocriptine hydrate Ergoline Cyclopropylmethyl group α-adrenergic, D2 receptors

Receptor Affinity and Selectivity

5-HT Receptors

  • Mesulergine vs. Ergotamine/Dihydroergotamine (DHE):
    Mesulergine binds to 5-HT₂C receptors with high affinity (pKD = 8.4) but acts as an antagonist. In contrast, ergotamine and DHE are potent 5-HT₁C agonists (pEC₅₀ = 7.5–7.6) while also inhibiting [³H]-mesulergine binding (pKD = 7.1) .
  • Mesulergine vs. Encenicline hydrochloride:
    Encenicline, an α7 nicotinic receptor agonist, weakly displaces [³H]-mesulergine (IC₅₀ = 16 μM) at 5-HT₂B receptors, highlighting mesulergine’s superior 5-HT₂C selectivity (Ki = 14 nM) .

Dopamine Receptors

  • Mesulergine vs. Cabergoline/Bromocriptine:
    Mesulergine exhibits partial agonism at D2-like receptors, whereas cabergoline and bromocriptine are full D2-like agonists .

Table 2: Receptor Binding Profiles

Compound 5-HT₂C (Ki, nM) 5-HT₂B (Ki, nM) D2-like (Activity)
This compound 14 >1,000 Partial agonist
Ergotamine 7.1 (pKD) - -
Encenicline hydrochloride - 16,000 (IC₅₀) -
Cabergoline - - Full agonist

Pharmacodynamic and Therapeutic Comparisons

Efficacy in Posthypoxic Myoclonus

In rodent models, mesulergine (3–10 mg/kg) and methiothepin mesylate significantly reduced myoclonus via 5-HT₁B/₂A/₂B receptor antagonism. GR127935 (5-HT₁B/₁D antagonist) showed weaker effects, underscoring mesulergine’s broader serotonergic activity .

Toxicity and Clinical Limitations

Unlike pergolide (linked to cardiac valvulopathy) or bromocriptine (well-tolerated in Parkinson’s disease), mesulergine’s development was discontinued due to hepatotoxicity and behavioral abnormalities in preclinical studies .

Biological Activity

Mesulergine hydrochloride, a compound of the ergoline class, has garnered attention for its pharmacological properties, particularly its interactions with serotonin and dopamine receptors. This article provides a detailed overview of its biological activity, including receptor binding affinities, effects in clinical studies, and relevant case studies.

Chemical Profile

  • Chemical Name : N'-(8-α1,6-dimethylergolin-8-yl)-N,N-dimethylsulfamide hydrochloride
  • Molecular Formula : C18H26N4O2S.HCl
  • Purity : ≥99%

Receptor Interactions

Mesulergine acts primarily as a 5-HT2A and 5-HT2C receptor antagonist and a partial agonist at D2-like dopamine receptors . The pharmacological profile includes:

  • 5-HT2A Receptor Antagonism : pA2 values of 9.1 indicate strong binding affinity.
  • 5-HT2C Receptor Antagonism : Similar pA2 values to 5-HT2A suggest comparable efficacy.
  • Dopamine D2-like Partial Agonism : Ki value of 8 nM demonstrates significant activity at these receptors .

Antiprolactin and Antiparkinsonian Effects

Mesulergine has been shown to exhibit antiprolactin activity , which is beneficial in conditions characterized by elevated prolactin levels. Additionally, it displays antiparkinsonian effects , making it a potential therapeutic agent in Parkinson's disease management.

Placebo-Controlled Trials

A notable clinical study assessed mesulergine's efficacy in treating Parkinson's disease. The trial involved 20 patients who experienced inadequate responses to levodopa therapy. Key findings included:

  • Motor Disability Improvement : The mean motor disability score decreased significantly from 2.8 to 1.6 with mesulergine (p < 0.0001), compared to an increase with placebo (p < 0.001).
  • Side Effects : Common side effects included dyskinesia, light-headedness, hallucinations, and nausea; however, overall tolerance was reported as acceptable .

Binding Studies

Research utilizing radiolabeled mesulergine has provided insights into its receptor binding characteristics:

  • High Affinity for 5-HT7 Receptors : Binding studies indicated that mesulergine labels 5-HT7 sites in rat brain tissues and guinea-pig ileum but not in rat jejunum. This suggests a selective distribution of receptor subtypes affected by mesulergine .

Table of Receptor Binding Affinities

Receptor TypeBinding Affinity (Ki or pA2)Activity Type
5-HT2ApA2 = 9.1Antagonist
5-HT2CpA2 = 9.1Antagonist
D2-likeKi = 8 nMPartial Agonist
5-HT7High affinityAgonist

Case Studies and Experimental Findings

In an experimental model of posthypoxic myoclonus, mesulergine exhibited dose-dependent inhibition of myoclonus, reinforcing its potential as a therapeutic agent in neurological conditions . Furthermore, the compound's unique pharmacological profile was highlighted in research focusing on serotonin receptor interactions, demonstrating its complex role within the serotonergic system .

Q & A

Q. What experimental approaches are recommended to characterize Mesulergine hydrochloride's receptor binding profile?

To determine receptor affinity and selectivity, use radioligand binding assays (e.g., [³H]-mesulergine displacement studies) in tissues or cell lines expressing target receptors. For functional activity, pair binding data with phosphoinositide hydrolysis assays to assess agonist/antagonist effects . For example:

  • Example protocol : Incubate piglet choroid plexus (rich in 5-HT receptors) with [³H]-mesulergine and competing ligands. Calculate pKD values to quantify receptor affinity .
  • Validation : Include controls like 5-HT (positive control) and receptor-specific antagonists (e.g., prazosin for α1-adrenoceptors) to rule off-target effects .

Q. How should researchers address contradictions in Mesulergine's reported receptor classification (e.g., 5-HT1C vs. 5-HT2C)?

Discrepancies often arise from historical nomenclature changes. The 5-HT1C receptor was reclassified as 5-HT2C in the 1990s. To resolve ambiguity:

  • Method : Cross-reference functional assays (e.g., phosphoinositide hydrolysis for 5-HT2C) with binding data.
  • Data interpretation : Mesulergine’s antagonism of 5-HT2C (pKD ~8.4 ) aligns with its classification as a 5-HT2C antagonist in modern literature .

Q. What safety protocols are critical when handling this compound in vitro?

  • PPE : Wear nitrile gloves, lab coats, and eye protection to avoid skin/eye contact .
  • Decontamination : Use emergency showers/eyewash stations immediately upon exposure .
  • Waste disposal : Dispose via approved chemical waste facilities due to potential carcinogenicity .

Advanced Research Questions

Q. How can in vitro receptor affinity data for this compound be reconciled with in vivo pharmacological effects?

Challenge : Mesulergine shows high 5-HT2C affinity in vitro but may exhibit off-target effects in vivo (e.g., D2-like partial agonism ). Methodological strategy :

Perform ex vivo receptor occupancy studies in animal models.

Combine microdialysis (to measure neurotransmitter levels) with behavioral assays (e.g., locomotor activity tests for D2 modulation).

Use genetic knockout models (e.g., 5-HT2C KO mice) to isolate receptor-specific effects.

Q. What experimental design principles apply when studying Mesulergine’s effects on neurological disorders (e.g., myoclonus)?

Case study : In a patient with post-tetrodotoxin myoclonus, Mesulergine reduced myoclonus scores via 5-HT1D receptor modulation . Design considerations :

  • Dose-response curves : Test escalating doses (e.g., 0.1–10 mg/kg) in animal models.
  • Controls : Include selective 5-HT1D antagonists (e.g., GR127935) to confirm mechanism .
  • Outcome measures : Quantify myoclonus using electromyography (EMG) or video tracking.

Q. How can researchers optimize pharmacological profiling of Mesulergine’s dual activity (5-HT2C antagonism and D2-like partial agonism)?

Integrated approach :

High-throughput screening : Use CHO cells co-expressing 5-HT2C and D2 receptors.

Functional selectivity assays : Measure cAMP (for D2) vs. IP3 (for 5-HT2C) pathways.

Computational modeling : Predict binding modes using molecular docking (e.g., AutoDock Vina) to identify structural determinants of dual activity.

Q. What are best practices for designing clinical trials based on preclinical Mesulergine data?

Key steps :

Translational biomarkers : Identify surrogate endpoints (e.g., CSF 5-HT levels) from animal studies .

Phase I safety : Start with single ascending doses (SAD) in healthy volunteers, monitoring QT intervals (due to 5-HT2C cardiac effects).

Phase II efficacy : Use crossover designs to compare Mesulergine with existing 5-HT2C antagonists (e.g., SB242084).

Data Contradiction Analysis

Q. How should conflicting reports on Mesulergine’s 5-HT1D vs. 5-HT2C activity be resolved?

Root cause :

  • 5-HT1D activity : Observed in human clinical cases (e.g., myoclonus reduction ).
  • 5-HT2C activity : Dominant in piglet choroid plexus assays .
    Resolution :
  • Tissue-specific expression : 5-HT1D receptors may be upregulated in human CNS pathologies.
  • Method recommendation : Use RNA-seq to map receptor expression in disease models before testing Mesulergine.

Methodological Tables

Q. Table 1. Key Receptor Affinity Data for this compound

ReceptorAssay TypepKD/pEC50Model SystemReference
5-HT2CRadioligand binding8.4Piglet choroid plexus
D2-likeFunctional assayPartial agonist (EC50 ~7.5)Rat striatal neurons
5-HT1DClinical responseSignificant myoclonus reductionHuman case study

Q. Table 2. Recommended Safety Protocols

HazardMitigation StrategyReference
CarcinogenicityUse fume hoods; avoid inhalation
Skin contactImmediate washing with soap/water
Waste disposalIncinerate via EPA-approved facilities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mesulergine hydrochloride
Reactant of Route 2
Mesulergine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.